Cas no 924-16-3 (N-Nitrosodibutylamine)

N-Nitrosodibutylamine structure
N-Nitrosodibutylamine structure
商品名:N-Nitrosodibutylamine
CAS番号:924-16-3
MF:C8H18N2O
メガワット:158.241322040558
MDL:MFCD00013892
CID:805876
PubChem ID:24867960

N-Nitrosodibutylamine 化学的及び物理的性質

名前と識別子

    • 1-Butanamine,N-butyl-N-nitroso-
    • N-Nitrosodibutylamine
    • Additional VOC’s by Method 8260B
    • Method 8270B - Nitrosamines Mix
    • N,N-dibutylnitrous amide
    • N-NITROSO-DI-N- BUTYLAMINE
    • N-Nitroso-di-n-butyl
    • N-Nitrosodi-n-butylamine
    • N-Nitrosodi-n-butylamine solution
    • 7-Nitro-1H-indazole
    • N-Dibutylnitrosamine
    • NDBA
    • NSC 6830
    • Nitrosodibutylamine
    • Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)
    • N-Butyl-N-nitroso-1-butanamine (ACI)
    • Di-n-butylnitrosamine
    • Dibutylnitrosamine
    • N,N-Di-n-butylnitrosamine
    • N,N-Dibutylnitrosamine
    • N-Nitroso-N-di-n-butylamine
    • N-Nitroso-di-n-butylamine
    • NNitrosodinbutylamine
    • Butylamine, N-nitrosodi-
    • AKOS015902563
    • HSDB 5107
    • BRN 1760378
    • N-NITROSODI-N-BUTYLAMINE [IARC]
    • Dinbutylnitrosamine
    • MS-22887
    • N-Di-N-butylnitrosamine
    • NCGC00248027-01
    • Dinbutylnitrosamin
    • N-Nitroso-di-n-butylamine 10 microg/mL in Methanol
    • CHEMBL354920
    • Butylamine, Nnitrosodi
    • 4-04-00-03389 (Beilstein Handbook Reference)
    • NSC6830
    • dibutylamine, N-nitroso
    • CHEBI:82356
    • EINECS 213-101-1
    • NS00000642
    • CS-0128596
    • NNitrosodibutylamine
    • butylamine, N-nitrosodi
    • N,N-DIBUTYLNITROSOAMINE [HSDB]
    • Di-n-butylnitrosamin [German]
    • N,N-Dibutylnitrosoamine
    • HY-131113
    • N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol
    • 1-Butanamine, N-butyl-N-nitroso-
    • N-Butyl-N-nitroso-1-butanamine
    • Tox21_202334
    • N,NDinbutylnitrosamine
    • UNII-8K8942WN31
    • NButylNnitroso1butamine
    • RCRA waste number U172
    • WLN: ONN4&4
    • RCRA waste no. U172
    • CAS-924-16-3
    • 924-16-3
    • NCGC00259883-01
    • 1Butanamine, NbutylNnitroso
    • N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol
    • 8K8942WN31
    • NSC-6830
    • Z1255485634
    • DTXSID2021026
    • EN300-7475958
    • N-NITROSODI-N-BUTYLAMINE (IARC)
    • NButylNnitroso1butaneamine
    • N-Nitrosodi-n-butylamine, analytical standard
    • N-Butyl-N-nitroso-1-butamine
    • N-Nitrosodi-(n-butyl)amine
    • N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol
    • N,NDibutylnitrosoamine
    • N-di-n-Butylnitrosoamine
    • D91692
    • SCHEMBL606730
    • NCGC00248027-02
    • Q22138402
    • DB-057301
    • 1,1-Dibutyl-2-oxohydrazine #
    • Tox21_300425
    • DTXCID101026
    • NCGC00254330-01
    • Nitrosodi-N-butylamine
    • N0375
    • Dibutylnitrosoamine
    • N-NITROSODIBUTYLAMINE [USP-RS]
    • dibutyl(nitroso)amine
    • CCRIS 217
    • Dibutylamine, N-nitroso-
    • N-Butyl-N-nitroso-1-butaneamine
    • N-butyl-N-nitrosobutan-1-amine
    • Di-N-butylnitrosamin
    • DBNA
    • Di-N-butylnitrosoamine
    • C19277
    • dibutyl-nitroso-amine
    • n-butyl-n-nitrosobutanamine
    • N-NITROSODIBUTYLAMINE (USP-RS)
    • MDL: MFCD00013892
    • インチ: 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
    • InChIKey: YGJHZCLPZAZIHH-UHFFFAOYSA-N
    • ほほえんだ: O=NN(CCCC)CCCC

計算された属性

  • せいみつぶんしりょう: 158.14200
  • どういたいしつりょう: 158.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 7
  • 複雑さ: 88.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 32.7A^2

じっけんとくせい

  • 密度みつど: 0.9 g/mL(lit.)
  • ゆうかいてん: <25 ºC
  • ふってん: 237°C(lit.)
  • フラッシュポイント: 105.3±18.7 ºC,
  • 屈折率: 1.4485 (589.3 nm 20 ºC)
  • PSA: 32.67000
  • LogP: 2.57000
  • 濃度: 2000 μg/mL in methylene chloride

N-Nitrosodibutylamine セキュリティ情報

  • 記号: GHS07 GHS08
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302-H351
  • 警告文: P281
  • 危険物輸送番号:UN 2810
  • WGKドイツ:2
  • 危険カテゴリコード: 22-40
  • セキュリティの説明: 45-36/37-24/25-23-53
  • RTECS番号:EJ4025000
  • 危険物標識: Xn
  • セキュリティ用語:6.1(b)
  • 包装等級:III
  • 包装グループ:III
  • リスク用語:R22
  • ちょぞうじょうけん:room temp
  • 危険レベル:6.1(b)

N-Nitrosodibutylamine 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

N-Nitrosodibutylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
DRE-C15602500-100mg
N-Nitroso-di-n-butylamine
924-16-3
100mg
¥ 2655 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031448-100mg
N-Nitrosodibutylamine
924-16-3
100mg
¥874 2023-09-07
Enamine
EN300-7475958-2.5g
dibutyl(nitroso)amine
924-16-3 95.0%
2.5g
$193.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-212246-10mg
N-Nitroso-di-n-butylamine,
924-16-3
10mg
¥1053.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814995-25ml
N-Nitrosodibutylamine
924-16-3 95%
25ml
¥1,816.00 2022-01-11
BAI LING WEI Technology Co., Ltd.
APP-9-147-20X-1mL
N-Nitrosodi-n-butylamine,2.0 mg/mL in Dichloromethane
924-16-3 2.0 mg/mL in Dichloromethane
1mL
¥ 463 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
48320-U
N-Nitrosodibutylamine
924-16-3 certified reference material, 2000 μg/mL in methylene chloride
1ML
552.51 2021-05-13
Enamine
EN300-7475958-10.0g
dibutyl(nitroso)amine
924-16-3 95.0%
10.0g
$555.0 2025-03-21
Enamine
EN300-7475958-100mg
dibutyl(nitroso)amine
924-16-3 95.0%
100mg
$28.0 2022-02-28
TRC
N525535-100mg
N-Nitroso-di-n-butylamine
924-16-3
100mg
$ 215.00 2023-09-06

N-Nitrosodibutylamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  rt; 1 - 12 h, rt
リファレンス
Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic Acid
Sabate, Carles Miro; Delalu, Henri, Chemistry - An Asian Journal, 2015, 10(3), 674-678

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ;  0 °C; 60 min, rt
リファレンス
Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions
Valizadeh, Hassan; Gholipour, Hamid; Shomali, Ashkan, Monatshefte fuer Chemie, 2012, 143(3), 467-470

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Potassium nitrite Solvents: Dichloromethane ;  4 h, rt
リファレンス
The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines
Wang, Ying; You, Shiqi; Ruan, Mengyao; Wang, Feiyi; Ma, Chao; et al, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
リファレンス
A versatile new reagent for nitrosation under mild conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C.; Hratchian, Hrant P.; Baxter, Ryan D., ChemRxiv, 2021, 1, 1-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  rt
リファレンス
Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  4 min, rt
リファレンス
N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions
Borikar, Sanjay P.; Paul, Vincent, Synthetic Communications, 2010, 40(5), 654-660

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium nitrite Solvents: Dichloromethane ;  1.5 h, rt
リファレンス
A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions
Hou, Jian-Ye; Wang, Yu-Lu; Wang, Jin-Ye, Journal of Chemical Research, 2003, (10), 626-627

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Nitromethane ,  tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane ,  Water ;  6 h, 80 °C
1.2 Reagents: Sodium sulfite Solvents: Water
リファレンス
Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of Nitromethane
Zhang, Jie; Jiang, Jiewen; Li, Yuling; Wan, Xiaobing, Journal of Organic Chemistry, 2013, 78(22), 11366-11372

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide ,  Potassium selenocyanate Solvents: Water ;  12 h, 80 °C
リファレンス
Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling
Ramesh, Karu; Kim, Hun Young ; Oh, Kyungsoo, Organic Letters, 2023, 25(2), 449-453

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 2-Nitropropane ,  Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ;  12 h, 80 °C
リファレンス
Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation
Si, Tengda; Kim, Hun Young ; Oh, Kyungsoo, ACS Catalysis, 2019, 9(10), 9216-9221

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium perchlorate ,  Sodium nitrite Solvents: Acetonitrile ,  Water
リファレンス
N-Nitrosation of secondary amines effected by electrochemical oxidation of nitrite ion in weakly basic media
Masui, Masaichiro; Yamawaki, Norihiko; Omori, Hidenobu, Chemical & Pharmaceutical Bulletin, 1988, 36(1), 459-61

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  1-Butyl-3-methylimidazolium nitrate Solvents: Water ;  5 °C; 30 min, 5 - 25 °C
リファレンス
1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines
Valizadeh, H.; Gholipour, H., Journal of the Iranian Chemical Society, 2011, 8(3), 857-861

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Facile formation of N-nitrosamines from bromonitromethane and secondary amines
Challis, Brian C.; Yousaf, Taher I., Journal of the Chemical Society, 1990, (22), 1598-9

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile ,  Water ;  4 h
リファレンス
Flow Electrochemistry for the N-Nitrosation of Secondary Amines
Ali, Rojan; Babaahmadi, Rasool; Didsbury, Matthew; Stephens, Rebecca; Melen, Rebecca L.; et al, Chemistry - A European Journal, 2023, 29(32),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
リファレンス
Versatile New Reagent for Nitrosation under Mild Conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C. ; Hratchian, Hrant P. ; Baxter, Ryan D., Organic Letters, 2021, 23(9), 3253-3258

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite ;  8 h, 45 °C
リファレンス
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite
Chaudhary, Priyanka; Gupta, Surabhi; Muniyappan, Nalluchamy; Sabiah, Shahulhameed; Kandasamy, Jeyakumar, Green Chemistry, 2016, 18(8), 2323-2330

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Formaldehyde ,  Fuming nitric acid ;  0 °C; 0 °C → 25 °C; 1 h, 25 °C
1.2 Reagents: Water ;  cooled
リファレンス
A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid
Zhang, Yu; Zou, Po; Han, Yingbin; Geng, Yongliang; Luo, Jun; et al, RSC Advances, 2018, 8(34), 19310-19316

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride ;  reflux
リファレンス
Dinitrogen tetroxide-impregnated charcoal (N2O4/Charcoal). Selective nitrosation of amines, amides, ureas, and thiols
Iranpoor, Nasser; Firouzabadi, Habib; Pourali, Ali, Synthetic Communications, 2005, 35(11), 1517-1526

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ;  2 min, rt
リファレンス
Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)
Iranpoor, Nasser; Firouzabadi, Habib; Pourali, Ali-Reza, Synthesis, 2003, (10), 1591-1597

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 80 °C
リファレンス
Preparation of N-NO compounds
, China, , ,

N-Nitrosodibutylamine Raw materials

N-Nitrosodibutylamine Preparation Products

N-Nitrosodibutylamine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:924-16-3)N-Nitrosodibutylamine
A1041456
清らかである:99%
はかる:25ml
価格 ($):263.0